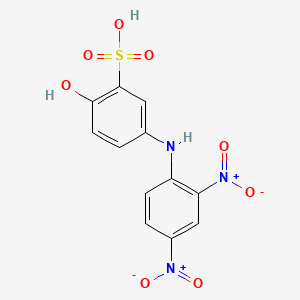
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound with the molecular formula C₁₂H₁₀CoNi₂O₁₄. This compound features a complex structure where cobalt and nickel ions are coordinated with 2-hydroxypropane-1,2,3-tricarboxylate ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of cobalt and nickel salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired coordination compound .
Industrial Production Methods
the principles of coordination chemistry and large-scale synthesis of similar compounds suggest that it could be produced using batch or continuous processes with appropriate purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation states of the metal ions.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the metal centers.
Substitution: Ligand substitution reactions can take place, where the 2-hydroxypropane-1,2,3-tricarboxylate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH adjustments, and specific solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .
Applications De Recherche Scientifique
Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of mixed-metal complexes.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Mécanisme D'action
The mechanism by which cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate) exerts its effects involves the coordination of metal ions with the tricarboxylate ligands. This coordination can influence the electronic properties of the metal centers, affecting their reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other mixed-metal coordination complexes with tricarboxylate ligands, such as:
- Cobalt(2+) dinickel(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Cobalt(2+) dicopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Nickel(2+) dicopper(2+) bis(2-hydroxypropane-1,2,3-tricarboxylate)
Uniqueness
Its mixed-metal nature allows for unique reactivity patterns and interactions that are not observed in single-metal complexes .
Propriétés
Numéro CAS |
94232-44-7 |
|---|---|
Formule moléculaire |
C12H10CoNi2O14 |
Poids moléculaire |
554.52 g/mol |
Nom IUPAC |
cobalt(2+);2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/2C6H8O7.Co.2Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clé InChI |
KGKXWYHTIXPVGY-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Co+2].[Ni+2].[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


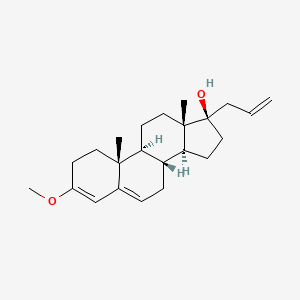


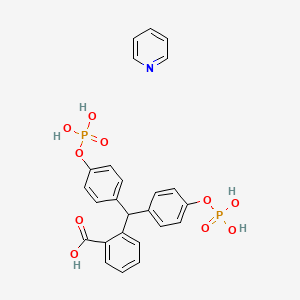


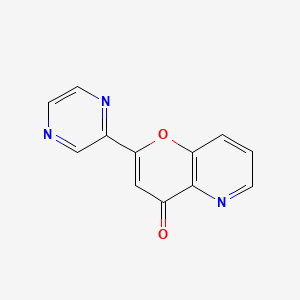
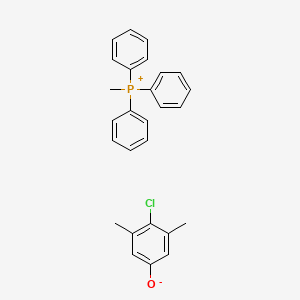

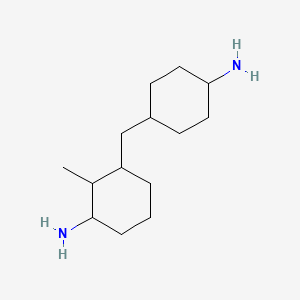
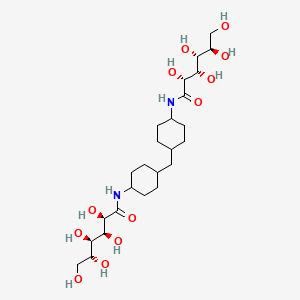
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

